2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

Lipophilicity Drug Design ADME Prediction

2-Amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide (CAS 929974-60-7) is a nitrogen-containing heterocyclic building block belonging to the pyrrole-3-carboxamide class. This scaffold has been validated as a core structure for potent and selective Janus kinase 2 (JAK2) inhibitors.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
CAS No. 929974-60-7
Cat. No. B13150371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
CAS929974-60-7
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=C(C(=N1)N)C(=O)N)O
InChIInChI=1S/C9H15N3O2/c1-4(2)3-5-7(13)6(9(11)14)8(10)12-5/h4-5,13H,3H2,1-2H3,(H2,10,12)(H2,11,14)
InChIKeyINJPYWQMPDGZOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide (CAS 929974-60-7): Procurement-Relevant Baseline


2-Amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide (CAS 929974-60-7) is a nitrogen-containing heterocyclic building block belonging to the pyrrole-3-carboxamide class [1]. This scaffold has been validated as a core structure for potent and selective Janus kinase 2 (JAK2) inhibitors [2]. The compound is commercially available through Enamine (catalog EN300-87307) and other vendors at ≥95% purity [1].

Why 2-Amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide Cannot Be Simply Replaced by Other Pyrrole-3-Carboxamides


Within the pyrrole-3-carboxamide class, even minor substituent changes profoundly alter physicochemical properties and biological activity. For example, replacing the 5-isobutyl group of the target compound with a 5-phenyl substituent (CAS 929974-74-3) shifts the predicted logP from 0.457 to 0.05 [1], which can markedly affect membrane permeability and target engagement. Furthermore, structure–activity relationship (SAR) studies on this scaffold demonstrate that discrete modifications at the 5-position can redirect kinase selectivity from JAK2 to other JAK family members [2]. Therefore, generic substitution without experimental validation risks introducing unintended property changes that undermine project objectives.

Quantitative Differentiators of 2-Amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide vs. Closest Analogs


Increased Lipophilicity (ΔlogP ≈ +0.41) Compared to the 5-Phenyl Analog

The 5-isobutyl derivative (target compound) exhibits a predicted logP of 0.457 [1], while the 5-phenyl analog (CAS 929974-74-3) shows a lower logP of 0.05 . The resulting ΔlogP of approximately +0.41 indicates a meaningful shift in partitioning behavior.

Lipophilicity Drug Design ADME Prediction

Commercially Certified Purity (≥95%) with Defined Physicochemical Identity

The target compound is supplied at ≥95% purity with a molecular weight of 197.23 g/mol and a molecular formula of C9H15N3O2 [1]. In contrast, the unsubstituted core (CAS 929974-51-6) has a lower molecular weight (141.13 g/mol) and different hydrogen-bond donor/acceptor profile , while the 5-phenyl variant (CAS 929974-74-3) presents a purity specification of NLT 97% but a significantly higher molecular weight (217.22 g/mol) . The intermediate molecular weight and balanced polarity of the 5-isobutyl compound offer a distinct entry point for lead optimization.

Chemical Purity Procurement Quality Control

Pyrrole-3-Carboxamide Scaffold Validated for JAK2 Kinase Selectivity

Although direct bioactivity data for the target compound are not publicly available, the pyrrole-3-carboxamide scaffold has been extensively optimized for JAK2 inhibition. In published work, compound 28 (NMS-P953), a close congener within this chemotype, achieved a JAK2 IC50 of 0.5 nM with >100-fold selectivity over JAK3 [1]. The 5-substituent was found to be a key determinant of both potency and selectivity, implying that the isobutyl group of the target compound may confer a distinct selectivity fingerprint relative to other 5-substituted analogs.

JAK2 Inhibition Kinase Selectivity Medicinal Chemistry

Recommended Use Cases for 2-Amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide Based on Evidence


JAK2 Kinase Inhibitor Lead Optimization

The validated pyrrole-3-carboxamide scaffold, combined with the moderate lipophilicity (logP 0.457) of this specific building block, makes it a suitable core for optimizing JAK2-selective inhibitors. The isobutyl group can be further elaborated to balance potency against ADME properties, leveraging the SAR insights from Brasca et al. (2014) [2].

Central Nervous System Drug Discovery Programs

With a predicted logP of 0.457—higher than the 5-phenyl analog (logP 0.05) [1]—this compound may exhibit improved passive blood–brain barrier penetration. It is a candidate starting point for CNS-targeted kinase inhibitor or receptor modulator programs where moderate lipophilicity is desirable.

Chemical Biology Tool Compound Synthesis

The commercial availability at ≥95% purity, defined molecular weight (197.23 g/mol), and well-characterized structure facilitate rapid derivatization into probe molecules. The compound can serve as a versatile intermediate for constructing focused pyrrole carboxamide libraries aimed at kinase profiling or phenotypic screening [1].

Comparative SAR Studies Across 5-Substituted Pyrrole Carboxamides

Because the 5-isobutyl variant sits between the unsubstituted core (MW 141.13) and the 5-phenyl analog (MW 217.22) in terms of size and lipophilicity [1], it is particularly useful for systematic SAR campaigns that aim to map the impact of steric and electronic effects on target affinity and selectivity.

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